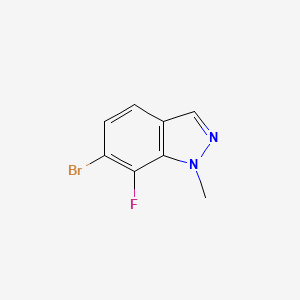
3-Cyano-5-methoxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-methoxybenzenesulfonyl chloride: is an organic compound with the molecular formula C8H6ClNO3S . It is a derivative of benzenesulfonyl chloride, featuring a cyano group at the third position and a methoxy group at the fifth position on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-methoxybenzenesulfonyl chloride typically involves the chlorination of 3-Cyano-5-methoxybenzenesulfonic acid or its salts. One common method is the reaction of 3-Cyano-5-methoxybenzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyano-5-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-Cyano-5-methoxybenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Organic solvents like dichloromethane, chloroform
Catalysts: Acid or base catalysts depending on the reaction
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
3-Cyano-5-methoxybenzenesulfonic acid: Formed by hydrolysis
Aplicaciones Científicas De Investigación
3-Cyano-5-methoxybenzenesulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyano-5-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Benzenesulfonyl chloride: Lacks the cyano and methoxy groups, making it less versatile in certain synthetic applications.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a cyano group, which affects its reactivity and applications.
Uniqueness: 3-Cyano-5-methoxybenzenesulfonyl chloride is unique due to the presence of both cyano and methoxy groups, which enhance its reactivity and versatility in organic synthesis. These functional groups allow for the formation of a wider range of derivatives compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C8H6ClNO3S |
|---|---|
Peso molecular |
231.66 g/mol |
Nombre IUPAC |
3-cyano-5-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c1-13-7-2-6(5-10)3-8(4-7)14(9,11)12/h2-4H,1H3 |
Clave InChI |
ODODFMFNROQABQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C#N)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)


![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)
![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)


![[5-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B12339656.png)




